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molecular formula C11H17NO B8459967 2-Heptanoyl-pyrrole

2-Heptanoyl-pyrrole

Cat. No. B8459967
M. Wt: 179.26 g/mol
InChI Key: NYYLLQUGWKHSDK-UHFFFAOYSA-N
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Patent
US05235068

Procedure details

In 50 ml of dichloroethane were dissolved 6.51 g (0.05 mole) of heptanoic acid and 10.26 g (0.06 mole) of monochloroacetic anhydride. To the resulting solution were added 4.36 g (0.065 mole) of pyrrole and 0.71 g of boron trifluoride-diethyl ether complex and the resulting mixture was then stirred at 50° C. for 5.5 hours. After completion of .the reaction, the reaction solution was cooled and washed successively with water, 5% aqueous sodium carbonate solution and water. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 5.74 g of 2-heptanoyl-pyrrole.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Quantity
10.26 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].ClCC(OC(=O)CCl)=O.[NH:19]1[CH:23]=[CH:22][CH:21]=[CH:20]1>ClC(Cl)C>[C:1]([C:20]1[NH:19][CH:23]=[CH:22][CH:21]=1)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
4.36 g
Type
reactant
Smiles
N1C=CC=C1
Step Two
Name
Quantity
6.51 g
Type
reactant
Smiles
C(CCCCCC)(=O)O
Name
Quantity
10.26 g
Type
reactant
Smiles
ClCC(=O)OC(CCl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred at 50° C. for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of .the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
WASH
Type
WASH
Details
washed successively with water, 5% aqueous sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(CCCCCC)(=O)C=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.74 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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